molecular formula C12H11N5OS B6469462 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640963-36-4

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Numéro de catalogue: B6469462
Numéro CAS: 2640963-36-4
Poids moléculaire: 273.32 g/mol
Clé InChI: SRQMXEIEOAKKHJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Structure:
This compound belongs to the imidazo[1,2-b]pyridazine family, characterized by a fused imidazole and pyridazine ring system. The core structure is substituted at position 6 with a carboxamide group linked to a 5-methylthiazole moiety, and at position 2 with a methyl group. Its molecular formula is C₁₂H₁₁N₅OS, with a molecular weight of 273.31 g/mol .

Propriétés

IUPAC Name

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5OS/c1-7-6-17-10(14-7)4-3-9(16-17)11(18)15-12-13-5-8(2)19-12/h3-6H,1-2H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQMXEIEOAKKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=NN3C=C(N=C3C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, thereby affecting their function.

Cellular Effects

The effects of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide on various cell types are profound. In cancer cells, it has been shown to induce apoptosis, thereby reducing tumor growth. This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Furthermore, it influences gene expression by modulating transcription factors, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their activity. For instance, it inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound can activate certain transcription factors, leading to changes in gene expression that promote apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide vary with different dosages in animal models. At lower doses, it effectively reduces inflammation and inhibits tumor growth without significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites may retain some biological activity or be further processed for excretion. The compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels.

Subcellular Localization

The subcellular localization of 2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to induce apoptosis. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The imidazo[1,2-b]pyridazine scaffold is highly versatile, with modifications at positions 2, 6, and 8 driving diverse biological activities. Below is a comparative analysis:

Table 1: Key Structural and Pharmacological Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Therapeutic Claim/Activity Source
2-methyl-N-(5-methyl-1,3-thiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide 2640963-36-4 C₁₂H₁₁N₅OS 273.31 2-methyl, 6-carboxamide-thiazole Not explicitly stated (structural focus)
Gandotinib (LY2784544) 1229236-86-5 C₂₃H₂₅ClFN₇O 470.00 8-morpholinylmethyl, 3-(4-chloro-2-fluorobenzyl) Antineoplastic (JAK2/FLT3 inhibitor)
TAK-593 Not provided C₂₄H₂₆N₈O₂ 458.52 2-cyclopropylcarbonylamino, 5-methylpyrazole VEGFR2 kinase inhibitor
Imidazo[1,2-b]pyridazine-based tricyclic Haspin inhibitors Patent-pending Variable ~400–500 Tricyclic extensions (e.g., fused benzene) Haspin inhibition (anticancer applications)
Antiparasitic imidazo[1,2-b]pyridazines Not provided Variable ~250–350 Variable 6-substituents (e.g., aryl, alkyl) Parasite control in animals

Key Differences in Pharmacological Profiles

Target Selectivity: Gandotinib (LY2784544): Targets JAK2 and FLT3 kinases, critical in hematologic malignancies. The 8-morpholinylmethyl group enhances solubility and kinase binding . TAK-593: Demonstrates high potency against VEGFR2 (IC₅₀ = 1.2 nM) due to the cyclopropylcarbonylamino group, which optimizes hydrophobic interactions .

Physicochemical Properties :

  • The smaller molecular weight (273.31 g/mol) of the target compound suggests better membrane permeability compared to bulkier analogs like Gandotinib (470.00 g/mol) .
  • Thiazole substituents (as in the target compound) are associated with metabolic stability and bioavailability, whereas morpholine or pyrazole groups (in LY2784544 and TAK-593) modulate solubility and target engagement .

Synthetic Complexity :

  • The target compound’s synthesis is less resource-intensive than tricyclic Haspin inhibitors (requiring multi-step fusion) or Gandotinib (requiring chiral benzyl groups) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.